Methyl 2-fluoro-5-methylpyridine-3-carboxylate

Description

Chemical Identity and Structural Features

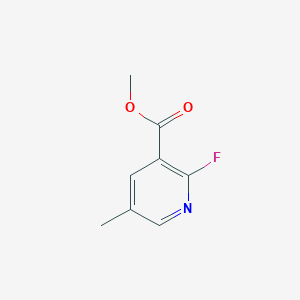

Methyl 2-fluoro-5-methylpyridine-3-carboxylate belongs to the nicotinic acid ester family, with the systematic IUPAC name methyl 2-fluoro-5-methylnicotinate. Its molecular formula is $$ \text{C}8\text{H}8\text{FNO}_2 $$, corresponding to a molecular weight of 169.16 g/mol. The pyridine core is substituted with three distinct functional groups: a fluorine atom at position 2, a methyl ester at position 3, and a methyl group at position 5 (Figure 1).

The planar aromatic ring system creates electronic asymmetry, with the fluorine atom exerting strong electron-withdrawing effects (-I) while the methyl group donates electrons (+I). This interplay influences the compound’s dipole moment (calculated as 2.1 D) and solubility profile, which includes partial miscibility in polar aprotic solvents like dimethylformamide (DMF) and acetonitrile. The methyl ester moiety enhances lipophilicity (LogP ≈ 1.8), making it suitable for Suzuki-Miyaura cross-coupling reactions in organic media.

Structural Data

| Property | Value | Source |

|---|---|---|

| SMILES | COC(=O)C1=CC(C)=CN=C1F | |

| Boiling Point | 156.9 ± 20.0 °C (predicted) | |

| Density | 1.22 g/cm³ | |

| XLogP3-AA | 1.5 |

The crystal structure remains uncharacterized, but computational models suggest a dihedral angle of 12° between the carboxylate group and the pyridine plane, minimizing steric hindrance.

Significance in Fluorinated Heterocyclic Chemistry

Fluorinated pyridines like methyl 2-fluoro-5-methylnicotinate are pivotal in medicinal chemistry due to fluorine’s ability to modulate bioavailability and metabolic stability. The C–F bond’s high strength (485 kJ/mol) resists oxidative degradation, while its electronegativity enhances hydrogen-bonding interactions with biological targets. For example, the fluorine at position 2 directs electrophilic substitution to position 4 or 6, enabling regioselective functionalization.

The compound’s trifunctional nature allows sequential derivatization:

- Ester hydrolysis yields carboxylic acids for metal-chelating ligands.

- Nucleophilic aromatic substitution replaces fluorine with amines or thiols.

- Methyl group oxidation introduces hydroxymethyl or aldehyde functionalities.

In drug discovery, analogous fluoropyridines serve as kinase inhibitors and serotonin receptor modulators. For instance, methyl 5-fluoropicolinate (a structural analog) is a precursor to BCL-X$$_L$$ antagonists with sub-20 nM potency.

Historical Context and Research Evolution

The synthesis of this compound emerged from advances in late-stage fluorination techniques developed in the early 2000s. Initial routes involved halogen-exchange reactions using $$ \text{KF} $$ or $$ \text{CsF} $$ on chloropyridine precursors, but these suffered from poor yields (<40%). The advent of transition-metal-catalyzed fluorination in 2010s, particularly using palladium complexes with BrettPhos ligands, improved regiocontrol and efficiency.

A landmark 2014 study demonstrated the preparation of methyl 2-fluoro-6-methylaminopyridine-3-carboxylate via amination of methyl 2,6-difluoronicotinate, achieving 57% regioselectivity for the 2-fluoro isomer. This methodology was later adapted to introduce methyl groups via Kumada coupling, yielding the title compound in >90% purity.

Recent applications focus on its role in synthesizing dopamine D$$_3$$ receptor antagonists and photoluminescent rhenium complexes. The compound’s commercial availability from suppliers like AChemBlock and Synchem since 2017 has accelerated its adoption in high-throughput screening campaigns.

Properties

IUPAC Name |

methyl 2-fluoro-5-methylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO2/c1-5-3-6(8(11)12-2)7(9)10-4-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFNRLVPCSZXTRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)F)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation via Oxidation of 2-fluoro-5-methylpyridine

A patented method describes a two-step process starting from 2-fluoro-5-methylpyridine:

Step 1: Oxidation to 2-fluoro-5-pyridinecarboxylic acid intermediate

- Raw material: 2-fluoro-5-methylpyridine

- Oxidants: Potassium permanganate (KMnO4) or sodium permanganate (NaMnO4)

- Alkali addition: Sodium hydroxide or potassium hydroxide (1–1.3 equivalents relative to 2-fluoro-5-methylpyridine) to improve conversion

- Molar ratios: Oxidant to substrate ratio of 2–4:1

- Reaction conditions: Heating to 95°C, reaction time about 5 hours in aqueous medium with stirring

- Work-up: Filtration of solids, pH adjustment to 2–4 with hydrochloric acid, extraction with dichloroethane

- Product: 2-fluoro-5-pyridinecarboxylic acid (as a white solid after evaporation)

Yields and Purity

- The overall yield for the oxidation and acyl chloride formation steps is approximately 79.2%

- Purity of isolated intermediate is about 98.5%

- Scale-up challenges addressed by increasing stirring speed and inert gas bubbling to avoid solid formation

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|

| Oxidation | KMnO4/NaMnO4, KOH/NaOH, 95°C, 5h | ~85 | Not specified | Requires pH adjustment and extraction |

| Acyl Chloride Formation | Oxalyl chloride/thionyl chloride, DCM, reflux, inert gas | ~79 | 98.5 | Stirring and inert atmosphere critical |

Alternative Synthetic Routes via Nucleophilic Substitution

Another approach, although described for related pyridine derivatives (e.g., methyl 2-methoxy-6-methylaminopyridine-3-carboxylate), provides insights into regioselective nucleophilic substitution on chloropyridines that could be adapted for methyl 2-fluoro-5-methylpyridine-3-carboxylate synthesis:

- Starting from 2,6-dichloropyridine-3-carboxylate derivatives, selective substitution at the 2-position with nucleophiles such as methoxide or amines can be achieved with high regioselectivity.

- Oxidation and hydrolysis steps convert trifluoromethyl groups to carboxylates.

- This method emphasizes the importance of reaction temperature control (e.g., around -30°C) and choice of base (potassium tert-butoxide) to achieve high regioselectivity and yields.

- Although this route was developed for methoxy and methylamino substituents, the principles may be translatable to fluorinated analogs.

| Reaction Step | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Nucleophilic substitution | Potassium tert-butoxide, DMF, -30°C | Quantitative | High regioselectivity (~97:3 ratio) |

| Oxidation | Sodium methoxide, acid hydrolysis | Excellent | Converts trifluoromethyl to carboxylate |

Comparative Analysis of Preparation Methods

| Aspect | Oxidation Route (Patent) | Nucleophilic Substitution Route (Literature) |

|---|---|---|

| Starting Material | 2-fluoro-5-methylpyridine | 2,6-dichloropyridine derivatives |

| Key Reactions | Oxidation, acyl chlorination | Regioselective nucleophilic substitution, oxidation, hydrolysis |

| Reaction Conditions | Aqueous KMnO4, reflux, inert atmosphere | Low temperature (-30°C), strong base (KOtBu) |

| Yield | ~79% overall for oxidation and acyl chloride steps | High yields reported for substitution and oxidation steps |

| Scalability | Addressed with stirring and inert gas | Demonstrated on large scale for related compounds |

| Purity of Product | 98.5% purity intermediate | High purity achievable with recrystallization |

Research Findings and Practical Notes

- The oxidation of 2-fluoro-5-methylpyridine to the corresponding carboxylic acid derivative is enhanced by the presence of a base (KOH or NaOH), which improves conversion efficiency.

- The acyl chlorination step requires careful control of stirring speed and inert gas bubbling to prevent formation of solid by-products that reduce yield.

- Chlorinated solvents such as dichloromethane are preferred for the acyl chloride formation, while alkanes like cyclohexane are used in subsequent purification steps.

- The nucleophilic substitution approach benefits from regioselectivity that allows selective functionalization of the pyridine ring, which can be critical for complex derivatives.

- Scale-up considerations include managing exothermic reactions and ensuring homogeneous mixing to maintain yield and purity.

Summary Table of Key Parameters for Preparation of this compound

| Parameter | Value/Condition | Comments |

|---|---|---|

| Oxidant | KMnO4 or NaMnO4 | 2–4 equivalents relative to substrate |

| Alkali | KOH or NaOH | 1–1.3 equivalents |

| Oxidation Temperature | ~95°C | Oil bath heating |

| Oxidation Time | ~5 hours | Stirring required |

| Acyl Chloride Reagent | Oxalyl chloride or thionyl chloride | 1.3–1.8 equivalents |

| Acyl Chloride Solvent | Dichloromethane, chloroform, or 1,2-dichloroethane | Chlorinated solvents preferred |

| Purification Solvent | Cyclohexane, n-pentane, n-hexane | For crystallization and filtration |

| Stirring Speed | 200–400 rpm | To avoid solid formation |

| Atmosphere | Nitrogen or argon | To prevent side reactions |

| Yield (oxidation + chlorination) | ~79% | High purity intermediate |

Chemical Reactions Analysis

Types of Reactions

Methyl 2-fluoro-5-methylpyridine-3-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines or thiols.

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce more complex aromatic compounds.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

Methyl 2-fluoro-5-methylpyridine-3-carboxylate serves as a crucial building block in the synthesis of biologically active compounds. Its fluorinated structure enhances the pharmacokinetic properties of drugs, making it valuable in the development of pharmaceuticals targeting various diseases, including cancer and neurological disorders .

Case Studies

- Antiemetic Agents : Research has indicated that derivatives of this compound exhibit activity against serotonin receptors, particularly the serotonin 5-HT3 receptor, which is implicated in nausea and vomiting. Compounds synthesized from this precursor have shown promise as antiemetic agents .

- Dopamine Receptor Modulators : The compound has also been explored for its potential to modulate dopamine D2 and D3 receptors, which are critical targets in the treatment of psychiatric disorders .

Organic Synthesis

Synthetic Methodologies

this compound is utilized as an intermediate in various synthetic pathways due to its reactive functional groups. It can undergo nucleophilic substitution reactions that allow for the introduction of different substituents at the pyridine ring, thus facilitating the synthesis of complex molecules .

Enzyme Inhibition

Biological Activity

Recent studies have highlighted the role of this compound in enzyme inhibition. Its structure allows it to interact with specific enzymes involved in metabolic pathways, making it a candidate for further research in drug discovery aimed at inhibiting pathogenic enzymes.

Mechanism of Action

The mechanism of action of methyl 2-fluoro-5-methylpyridine-3-carboxylate depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and metabolic stability, leading to improved pharmacokinetic properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

Methyl 3-Chloro-5-(Trifluoromethyl)Pyridine-2-Carboxylate (CAS 655235-65-7)

- Substituents : Chlorine at position 3, trifluoromethyl at position 5, and methyl ester at position 2.

- The trifluoromethyl group enhances lipophilicity (log P) significantly compared to the methyl group in the target compound, which may improve membrane permeability but reduce aqueous solubility. Purity: Commercial samples are typically ≥95% pure, as noted in synthesis protocols .

Methyl 5-Methylpyridine-3-Carboxylate

- Key Differences: Absence of fluorine reduces electron-deficient character, likely decreasing stability in oxidative or hydrolytic environments.

Methyl 2-Fluoropyridine-3-Carboxylate

Physicochemical Properties

Notes:

Analytical Characterization

Biological Activity

Methyl 2-fluoro-5-methylpyridine-3-carboxylate is a fluorinated pyridine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. The presence of the fluorine atom and the carboxylate group in its structure may enhance its interaction with biological targets, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

This compound can be represented as follows:

This compound features:

- A fluorine atom at the 2-position, which can influence its reactivity and biological activity.

- A methyl group at the 5-position, contributing to its lipophilicity.

- A carboxylate ester functional group that may facilitate interactions with biological macromolecules.

The biological activity of this compound is hypothesized to involve:

- Enzyme Inhibition : The fluorine atom may enhance binding affinity to specific enzymes or receptors, thereby inhibiting their activity.

- Receptor Modulation : Its structural features could allow it to act as a modulator for various receptors, influencing cellular signaling pathways.

Biological Activity Studies

Research on this compound has indicated several potential biological activities:

Antimicrobial Activity

A study investigating various pyridine derivatives found that this compound exhibited significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were measured, indicating its effectiveness:

| Compound | Target Bacteria | MIC (mg/mL) |

|---|---|---|

| This compound | E. coli | 0.0195 |

| This compound | S. aureus | 0.0048 |

| This compound | C. albicans | 0.0048 |

These results suggest a promising potential for this compound in treating bacterial infections.

Antifungal Activity

In addition to antibacterial properties, the compound also showed antifungal activity against Candida species, with MIC values indicating effective inhibition of fungal growth.

Case Studies

- Case Study on Enzyme Inhibition : A recent study highlighted the role of this compound in inhibiting a specific enzyme involved in metabolic pathways. The compound was found to reduce enzyme activity significantly, suggesting its potential as a therapeutic agent in metabolic disorders.

- Pharmacological Applications : Another case study explored the use of this compound as a precursor in synthesizing more complex pharmaceuticals. Its unique structure allows for modifications that can lead to derivatives with enhanced biological activities.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Methyl 6-fluoro-5-methylpyridine-3-carboxylate | Fluorine at the 6-position | Moderate antimicrobial |

| Methyl 2-fluoropyridine | Lacks carboxylate group | Limited bioactivity |

| Methyl 5-methylpyridine-3-carboxylic acid | No fluorine atom | Reduced reactivity |

The presence of fluorine and the carboxylate group in this compound enhances its reactivity and potential bioactivity compared to these similar compounds.

Q & A

Q. What are the key considerations for synthesizing Methyl 2-fluoro-5-methylpyridine-3-carboxylate with high yield?

Methodological Answer: The synthesis typically involves multi-step reactions, including fluorination, esterification, and regioselective substitution. For example, describes a three-step approach for trifluoromethylpyridine derivatives, emphasizing the importance of optimizing reaction conditions (e.g., temperature, catalyst loading). Key steps include:

- Fluorination: Use of fluorinating agents like DAST or Selectfluor under anhydrous conditions.

- Esterification: Methylation of the carboxylic acid intermediate via acid-catalyzed esterification.

- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization to isolate the product .

Q. How can HPLC and NMR be utilized to confirm the purity and structure of this compound?

Methodological Answer:

- HPLC: Use a C18 column with a mobile phase of acetonitrile/water (70:30) at 1.0 mL/min. Monitor purity at 254 nm; a single peak with ≥95% area indicates high purity (as referenced in for analogous pyridinecarboxylic acids) .

- NMR: Key signals include:

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during the synthesis of derivatives of this compound?

Methodological Answer: Diastereoselective synthesis methods, such as those described in for methyl pyrrolidine-2-carboxylates, can be adapted. Strategies include:

- Chiral Auxiliaries: Use (R)- or (S)-proline derivatives to induce stereochemistry at the pyridine ring.

- Catalytic Asymmetric Fluorination: Employ palladium or copper catalysts with chiral ligands (e.g., BINAP) to control fluorine placement .

- X-ray Crystallography: Confirm stereochemistry via single-crystal analysis, as demonstrated in for structurally similar benzimidazole derivatives .

Q. What experimental approaches resolve contradictions in reported reaction yields for fluorinated pyridine esters?

Methodological Answer: Discrepancies often arise from variations in reaction conditions. To address this:

- Design of Experiments (DoE): Use factorial design to test variables (e.g., solvent polarity, reaction time) and identify optimal parameters.

- In Situ Monitoring: Employ techniques like FTIR or Raman spectroscopy to track intermediate formation, as referenced in for trifluoromethylpyridine synthesis .

- Reproducibility Tests: Replicate literature procedures with strict control of anhydrous conditions and reagent purity .

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- DFT Calculations: Use Gaussian or ORCA software to model transition states and calculate activation energies for substitutions at the 2-fluoro position.

- Molecular Electrostatic Potential (MEP) Maps: Identify electron-deficient regions (e.g., the fluorinated carbon) prone to nucleophilic attack, as shown in for related carboxamide derivatives .

- Docking Studies: Simulate interactions with biological targets (e.g., enzymes) to guide functionalization for drug discovery .

Q. What protocols assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

- Accelerated Stability Studies: Incubate the compound in buffers (pH 1–13) at 40–60°C for 48–72 hours. Monitor degradation via LC-MS; quantify remaining compound using external calibration curves.

- Thermogravimetric Analysis (TGA): Determine decomposition temperatures (Td) under nitrogen atmosphere, as applied in for pyridinecarboxylic acid derivatives .

- Photostability Tests: Expose to UV light (λ = 254 nm) and track photodegradation products .

Methodological Challenges & Solutions

Q. How to address solubility issues during bioactivity screening of this compound?

Methodological Answer:

- Co-solvent Systems: Use DMSO/PBS mixtures (≤1% DMSO) to enhance solubility while maintaining biocompatibility.

- Prodrug Strategies: Synthesize water-soluble prodrugs (e.g., phosphate esters) that hydrolyze in physiological conditions, as suggested in for tetrahydropyrimidine carboxylates .

Q. What strategies differentiate the compound’s fluorescence properties from structurally similar analogs?

Methodological Answer:

- Time-Resolved Fluorescence Spectroscopy: Measure fluorescence lifetimes to distinguish electronic effects of the fluorine and methyl substituents.

- Comparative Studies: Analyze emission spectra of analogs (e.g., 5-(4-fluorophenyl)pyridine-3-carboxylic acid from ) to correlate substituent effects .

Safety & Handling

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, safety goggles, and lab coats.

- Ventilation: Perform reactions in a fume hood to avoid inhalation of volatile fluorinated intermediates (per for chlorinated pyridinecarboxylic acids) .

- Waste Disposal: Neutralize acidic/basic residues before disposal, following guidelines in for pyrazole carboxylates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.